Benzenemethanethiol, alpha,alpha,4-trimethyl-
Description
Benzenemethanethiol, alpha,alpha,4-trimethyl- (CAS 80819-94-9) is a sulfur-containing aromatic compound with the molecular formula C10H14S. It is characterized by a benzene ring substituted with a thiol (-SH) group and three methyl groups at the benzylic (alpha, alpha) and para (4-) positions. This compound is a critical aroma contributor in baijiu, a traditional Chinese liquor, where it imparts roasted, sesame-like, and complex flavor notes even at trace concentrations (0.02–90 µg/L) .
Recent studies isolated Saccharomyces cerevisiae strain J14 from baijiu daqu, demonstrating its ability to biosynthesize the compound using L-cysteine and benzaldehyde as precursors via β-(carbon-sulfur) lyase activity . Optimal production conditions include 28°C, 24-hour fermentation, 4% (v/v) inoculum, and 3.025 g/L L-cysteine, yielding up to 0.87 mg/L . The compound’s extraction is most efficient using CAR/PDMS solid-phase microextraction (SPME) fibers, highlighting its volatility and low detection thresholds .
Properties
CAS No. |
80819-94-9 |
|---|---|
Molecular Formula |
C10H14S |
Molecular Weight |
166.29 g/mol |
IUPAC Name |
2-(4-methylphenyl)propane-2-thiol |
InChI |
InChI=1S/C10H14S/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7,11H,1-3H3 |
InChI Key |
PYXRMUAJINRNHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenemethanethiol, alpha,alpha,4-trimethyl- can be achieved through several methods. One common approach involves the alkylation of benzenemethanethiol with appropriate alkylating agents under controlled conditions. For instance, the reaction of benzenemethanethiol with trimethylchlorosilane in the presence of a base such as sodium hydride can yield the desired product. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of benzenemethanethiol, alpha,alpha,4-trimethyl- often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully monitored to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanethiol, alpha,alpha,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzenemethanethiol, alpha,alpha,4-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of sulfur-containing compounds and their biological activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of benzenemethanethiol, alpha,alpha,4-trimethyl- involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical effects. The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Structural Analogs
The following structurally related thiols share functional or aromatic similarities but differ in substitution patterns and applications:
Key Observations :
- Substitution Impact : Additional methyl groups in alpha,alpha,4-trimethyl- enhance volatility and modify odor thresholds compared to benzyl mercaptan .
- Functional Groups: Replacing thiol with hydroxyl (e.g., p-cymen-8-ol, CAS 1197-01-9) eliminates sulfurous notes, yielding herbal aromas .
Sulfur Compounds in Baijiu
The compound is part of a broader class of sulfur-containing flavorants in baijiu, each with distinct biosynthetic pathways and sensory contributions:
Key Findings :
- Yield vs. Structure : Bulky substituents (e.g., alpha,alpha,4-trimethyl-) reduce yields compared to smaller thiols like 2-furfurylthiol due to steric hindrance in enzymatic pathways .
- Odor Thresholds : Despite lower concentrations, alpha,alpha,4-trimethyl- has a profound sensory impact due to its low odor threshold (<1 µg/L) .
Production Parameters
Comparative analysis of fermentation conditions for key sulfur compounds:
| Parameter | Benzenemethanethiol, alpha,alpha,4-trimethyl- | 4MMP | 3MH |
|---|---|---|---|
| Optimal Temperature (°C) | 28 | 25–30 | 25–30 |
| L-Cysteine (g/L) | 3.025 | 2.0–3.0 | 1.5–2.5 |
| Fermentation Time (h) | 24 | 48–72 | 48–72 |
| Key Enzyme | β-(carbon-sulfur) lyase | Cystathionine β-lyase | Carbon-sulfur lyase |
Insights :
- Time Efficiency : Alpha,alpha,4-trimethyl- reaches peak yield faster (24h vs. 48–72h for 4MMP/3MH), suggesting substrate specificity in S. cerevisiae J14 .
Biological Activity
Benzenemethanethiol, alpha,alpha,4-trimethyl- (CAS No. 1197-01-9), also known as 4-(2-hydroxyprop-2-yl)-α,α,4-trimethylbenzenemethanol, is a compound with notable biological activity and applications in various fields. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H14O
- Physical State : Colorless liquid
- Odor : Herbaceous celery-like
- Boiling Point : 64 °C @ 0.6 mm Hg
- Density : 0.969 - 0.978 g/cm³
- Solubility : Insoluble in water
Biological Activity
Benzenemethanethiol has been studied for its potential biological activities including antimicrobial, antioxidant, and flavoring properties.
Antimicrobial Properties
Research indicates that benzenemethanethiol exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.
| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Escherichia coli | 15 | 10 |
| Staphylococcus aureus | 18 | 10 |
Antioxidant Activity
The compound has also shown promising antioxidant properties. It scavenges free radicals effectively, which is crucial for preventing oxidative stress-related diseases.
| Assay Method | IC50 Value (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
Flavor Profile and Applications
Benzenemethanethiol is recognized for its contribution to the flavor profile of certain beverages, particularly in the production of vine tea. Its unique herbaceous flavor enhances the sensory attributes of the drink.
Case Studies
-
Vine Tea Production :
A study analyzed volatile metabolites in vine tea and identified benzenemethanethiol as a key contributor to its aroma profile. The compound's presence correlates with consumer preference for specific sensory characteristics . -
Food Preservation :
Another investigation explored the use of benzenemethanethiol as a natural preservative in food products. Its antimicrobial properties help extend shelf life while maintaining flavor integrity.
The biological activity of benzenemethanethiol can be attributed to several mechanisms:
- Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability and eventual cell lysis in microbial cells.
- Antioxidant Activity : It donates electrons to free radicals, neutralizing them and preventing cellular damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
